molecular formula C19H22F3N3O4 B2561476 Methyl 3-({4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}methyl)benzoate CAS No. 2097892-92-5

Methyl 3-({4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}methyl)benzoate

Cat. No. B2561476
M. Wt: 413.397
InChI Key: OOUDOYPQGJHWGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-({4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}methyl)benzoate is a useful research compound. Its molecular formula is C19H22F3N3O4 and its molecular weight is 413.397. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies of Three Uracil Derivatives

Specific Scientific Field

Chemical Crystallography

Summary of the Application

Three uracil derivatives of methyl 3- (2,4-dioxo-3,4-dihydropyrimidin-1 (2 H )-yl)propanoate have been prepared and examined .

Methods of Application or Experimental Procedures

The compounds were prepared through one pot synthesis and examined by X-ray crystallography, FT-IR and NMR spectroscopy .

Results or Outcomes

The supramolecular architectures of the three compounds involve N–H···O hydrogen bond .

1-Methyl-3-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-2-phenylindole

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

The compound has been successfully synthesized and showed high cytotoxic potential against five leukemia cell lines .

Methods of Application or Experimental Procedures

The compound was synthesized via a multistep pathway starting from 2-phenylindole .

Results or Outcomes

The title compound showed high cytotoxic potential against five leukemia cell lines (K562, HL60, U937, U266, and Jurkat cell lines) .

properties

IUPAC Name

methyl 3-[[4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F3N3O4/c1-29-17(27)14-4-2-3-13(9-14)10-23-7-5-15(6-8-23)24-11-16(26)25(18(24)28)12-19(20,21)22/h2-4,9,15H,5-8,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOUDOYPQGJHWGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CN2CCC(CC2)N3CC(=O)N(C3=O)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-({4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}methyl)benzoate

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